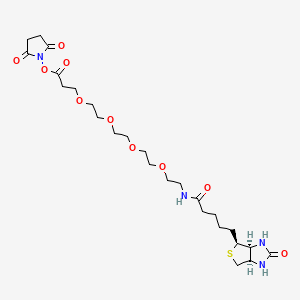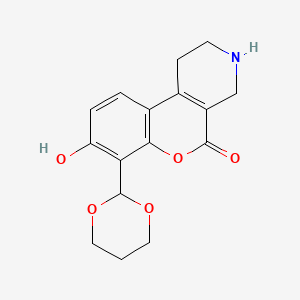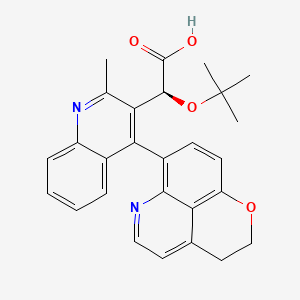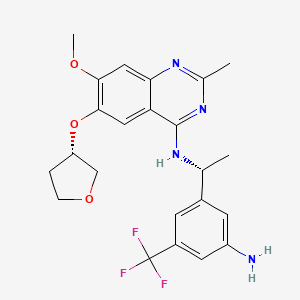
Biotin-PEG4-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG4-NHS ester is a compound that enables simple and efficient biotin labeling of antibodies, proteins, and other primary amine-containing macromolecules. The hydrophilic polyethylene glycol spacer arm imparts water solubility that is transferred to the biotinylated molecule. Biotin is a small naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins. Biotinylated proteins typically retain biological activity because the biotin group is relatively small .
Preparation Methods
Biotin-PEG4-NHS ester is synthesized by reacting biotin with polyethylene glycol and N-hydroxysuccinimide ester. The reaction typically occurs in a dry, water-miscible organic solvent such as dimethyl sulfoxide or dimethylformamide. The reaction conditions favor the formation of an amide bond between the biotin and the polyethylene glycol spacer arm, releasing the N-hydroxysuccinimide . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Biotin-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester group reacts efficiently with primary amino groups in the side chain of lysine residues and the N-terminus of polypeptides at pH 7-9. This reaction forms a stable amide bond and releases N-hydroxysuccinimide . Common reagents used in these reactions include phosphate-buffered saline, HEPES, carbonate/bicarbonate, and borate buffers. The major product formed from these reactions is the biotinylated protein or peptide .
Scientific Research Applications
Biotin-PEG4-NHS ester is widely used in scientific research for biotinylation of antibodies, proteins, and other primary amine-containing macromolecules. In chemistry, it is used for labeling and detection of biomolecules. In biology, it is used for studying protein-protein interactions, cell surface labeling, and receptor-ligand binding studies. In medicine, it is used for diagnostic assays, drug delivery systems, and therapeutic applications. In industry, it is used for the development of biosensors and bioconjugates .
Mechanism of Action
The mechanism of action of Biotin-PEG4-NHS ester involves the formation of a stable amide bond between the N-hydroxysuccinimide ester group and the primary amino groups of proteins or peptides. This reaction occurs through nucleophilic attack by the amino group on the carbonyl carbon of the N-hydroxysuccinimide ester, resulting in the release of N-hydroxysuccinimide and the formation of a biotinylated product. The biotinylated product can then bind with high affinity to avidin or streptavidin proteins, enabling detection, purification, or immobilization of the biotinylated molecule .
Comparison with Similar Compounds
Biotin-PEG4-NHS ester is unique due to its hydrophilic polyethylene glycol spacer arm, which imparts water solubility and reduces aggregation of biotinylated proteins stored in solution. Similar compounds include Biotin-PEG4-NHS carbonate and N-(DBCO-PEG4)-N-Biotin-PEG4-NHS, which also contain polyethylene glycol spacer arms but differ in their reactive groups and specific applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O10S/c30-20(4-2-1-3-19-24-18(17-40-19)27-25(34)28-24)26-8-10-36-12-14-38-16-15-37-13-11-35-9-7-23(33)39-29-21(31)5-6-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)/t18-,19-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLVBHCSSNJCMJ-JXQFQVJHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)
![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)







